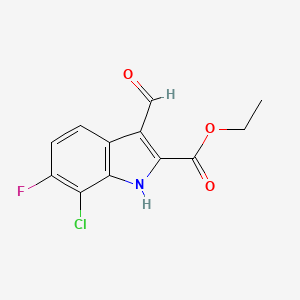
Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features chlorine and fluorine atoms at the 7th and 6th positions, respectively, a formyl group at the 3rd position, and a carboxylate ester group at the 2nd position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Formylation Reaction: One common synthetic route involves the formylation of ethyl indole-2-carboxylate using reagents like phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF).
Halogenation: Chlorination and fluorination can be achieved using appropriate halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor, respectively.
Esterification: The carboxylate ester group can be introduced by reacting the indole-2-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial-scale synthesis of this compound typically involves optimizing these reactions for large-scale production, ensuring high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The formyl group at the 3rd position can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can undergo reduction reactions, such as the reduction of the formyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Nucleophiles like sodium azide (NaN3) for substitution at the chlorine position.
Major Products Formed:
Oxidation: Ethyl 7-chloro-6-fluoro-3-carboxy-1H-indole-2-carboxylate.
Reduction: Ethyl 7-chloro-6-fluoro-3-methyl-1H-indole-2-carboxylate.
Substitution: Ethyl 7-azido-6-fluoro-3-formyl-1H-indole-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex indole derivatives. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound can be used in the development of new drugs targeting various diseases. Medicine: The compound's derivatives are explored for their potential therapeutic effects, such as in the treatment of cancer and microbial infections. Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The exact mechanism of action of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate depends on its derivatives and the biological target. Generally, indole derivatives interact with various molecular targets, such as enzymes and receptors, influencing cellular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-fluoro-1H-indole-2-carboxylate
Ethyl 3-formyl-1H-indole-2-carboxylate
Ethyl 7-chloro-1H-indole-2-carboxylate
Uniqueness: Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new therapeutic agents and industrial chemicals.
Eigenschaften
IUPAC Name |
ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)11-7(5-16)6-3-4-8(14)9(13)10(6)15-11/h3-5,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPHLTJWCNZSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=C(C=C2)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















